
2,2-Dimethylchroman-4,6,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylchroman-4,6,7-triol is a heterocyclic compound belonging to the chroman family. It features a chroman ring system with three hydroxyl groups at positions 4, 6, and 7, and two methyl groups at position 2. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-4,6,7-triol typically involves the cyclization of appropriately substituted phenols. One common method includes the prenylation of phenols followed by cyclization. For instance, the reaction of resorcinol derivatives with prenyl bromide in the presence of a base can yield the desired chroman structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylchroman-4,6,7-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chroman ring or the hydroxyl groups, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
2,2-Dimethylchroman-4,6,7-triol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Research into its pharmacological activities, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism by which 2,2-Dimethylchroman-4,6,7-triol exerts its effects is primarily related to its ability to interact with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the hydroxyl groups present in 2,2-Dimethylchroman-4,6,7-triol but shares the chroman ring structure.
Flavanone: Similar in structure but with different substitution patterns and biological activities.
Isoflavone: Contains a similar chroman ring but with a different arrangement of functional groups.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2,2-dimethyl-3,4-dihydrochromene-4,6,7-triol |
InChI |
InChI=1S/C11H14O4/c1-11(2)5-9(14)6-3-7(12)8(13)4-10(6)15-11/h3-4,9,12-14H,5H2,1-2H3 |
Clé InChI |
CBMQXDYCXRMWSO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC(=C(C=C2O1)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




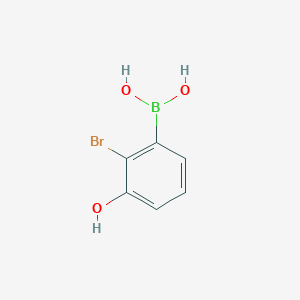


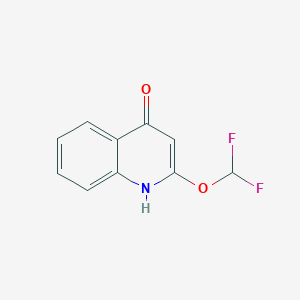
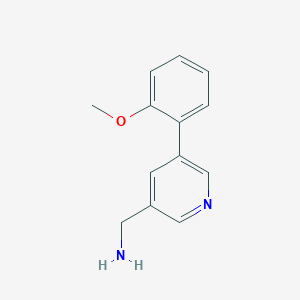



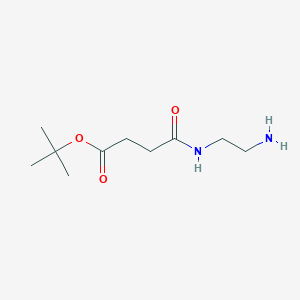
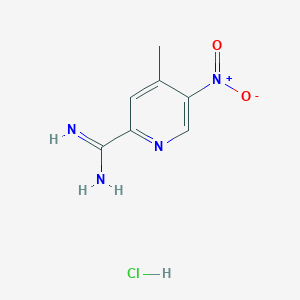
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

